5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl hydrazine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of cyclobutylmethyl-1,2,4-oxadiazole.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethyl)-1,2,4-oxadiazol-3-amine
- 5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-amine
- 5-(Cyclohexylmethyl)-1,2,4-oxadiazol-3-amine
Uniqueness
5-(Cyclobutylmethyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-9-6(11-10-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10) |
InChI Key |
JCNXIEIVDFUQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC(=NO2)N |
Origin of Product |
United States |
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